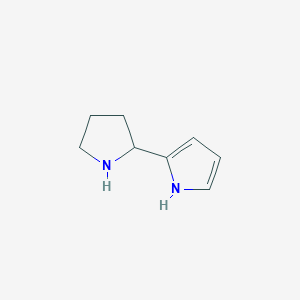
2-(吡咯烷-2-基)-1h-吡咯
描述
Synthesis Analysis
The synthesis of compounds related to “2-(Pyrrolidin-2-yl)-1H-pyrrole” involves several steps, including nucleophilic substitution reactions and Suzuki reactions. Lan Jin et al. (2023) detailed the synthesis of a related compound, 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine, which is a synthetic intermediate containing a nitrogen-containing heterocycle and a borate ester group. The compound was obtained through these reactions and was characterized by MS, 1H NMR, 13C NMR, and infrared spectrum analyses, along with X-ray diffraction for crystal structure determination (Lan Jin et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds shows a high degree of complexity and specificity. For instance, the crystal structure of 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine was analyzed through single-crystal X-ray diffraction, revealing detailed geometric parameters, MEP, FMO, Hirshfeld analysis, and infrared characteristic vibrational absorption bands. This analysis provides insights into the molecular conformation, electronic distribution, and potential reactivity of such compounds (Lan Jin et al., 2023).
Chemical Reactions and Properties
Compounds featuring the “2-(Pyrrolidin-2-yl)-1H-pyrrole” moiety are involved in various chemical reactions, demonstrating a range of chemical behaviors. For example, the synthesis and reactions of 2‐[1‐Methyl‐1‐(pyrrolidin‐2‐yl)ethyl]‐1H‐pyrrole and its derivatives with aldehydes have been explored, highlighting their potential as intermediates in the formation of complex molecular structures (A. Pordea et al., 2012).
科学研究应用
合成和化学性质
- 吡咯衍生物的合成:展示了一种合成 3-(N-杂芳基)吡咯衍生物(包括 1-(1H-吡咯-3-基)吡啶鎓盐)的新方法,产生了各种基于吡咯烷的化合物,在有机合成中具有潜在应用 (Khlebnikov 等人,2012 年)。
- 有机催化应用:化合物 3-(吡咯烷-2-基甲基氨基)萘-2-醇被认为是一种有效的有机催化剂,用于不对称迈克尔加成反应,突出了其在催化和化学合成中的用途 (崔艳芳,2008 年)。
- 四氢吡咯吡咯酮的合成:报道了一种温和的、硅胶促进的四吡啶四氢吡咯吡咯酮合成方法,展示了该化合物作为金属离子选择性探针的潜力,并展示了其双态发射特性 (Gao 等人,2022 年)。
化学反应和相互作用
- 质子转移机理:对 2-(1H-吡唑-5-基)吡啶的研究揭示了三种类型的光反应,包括激发态分子内和分子间质子转移,表明该化合物在光化学研究中的多功能性 (Vetokhina 等人,2012 年)。
- 氢键研究:(1H-吡咯-2-基)吡啶的研究表明形成了氢键排列,有助于理解化学系统中的分子相互作用 (Noland 等人,2003 年)。
聚合物化学和材料科学
- 聚合物合成:对 N-取代聚(双吡咯)薄膜的研究突出了其令人兴奋的电致变色和离子受体特性,展示了在材料科学和传感技术中的潜在应用 (Mert 等人,2013 年)。
催化和配体化学
- 金属配合物和催化:已经合成了 NNN-三齿吡咯基稀土金属配合物,显示出在特定选择性活性聚合过程中的应用前景 (Wang 等人,2012 年)。
- 有机催化微反应器:开发用于微反应器中连续流动羟醛反应的 5-(吡咯烷-2-基)四唑官能化二氧化硅,表明在绿色化学和工艺优化中的应用 (Bortolini 等人,2012 年)。
分析和结构化学
- 核磁共振波谱:基于吡咯烷-2-基的新手性有机催化剂衍生物的完整 1H 和 13C 核磁共振波谱分配,展示了其在分析化学中用于研究催化机理的用途 (崔艳芳,2008 年)。
未来方向
The future directions for “2-(Pyrrolidin-2-yl)-1h-pyrrole” and related compounds involve the design of new pyrrolidine compounds with different biological profiles . Some novel ®-pyrrolidin-2-yl-boronic acid-based FAP-targeted ligands have been synthesized and evaluated for their anti-fibrosis activity .
属性
IUPAC Name |
2-pyrrolidin-2-yl-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-3-7(9-5-1)8-4-2-6-10-8/h1,3,5,8-10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIFIQOPWFJFNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293113 | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-2-yl)-1h-pyrrole | |
CAS RN |
5666-13-7 | |
| Record name | 2-(2-Pyrrolidinyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5666-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 87244 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005666137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC87244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(pyrrolidin-2-yl)-1h-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



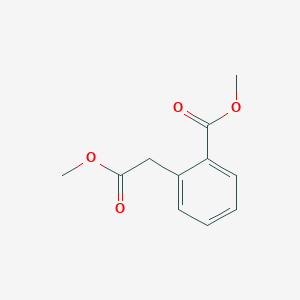
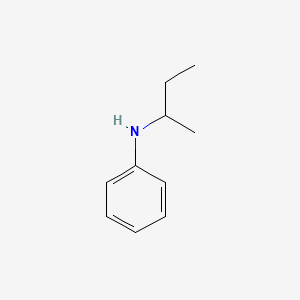
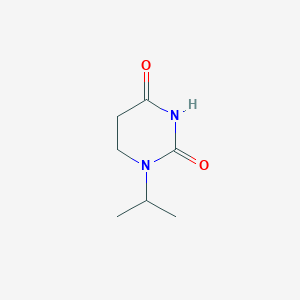
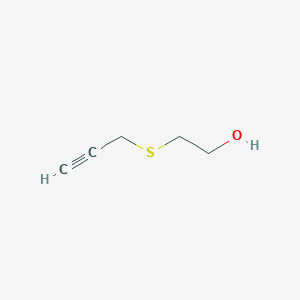
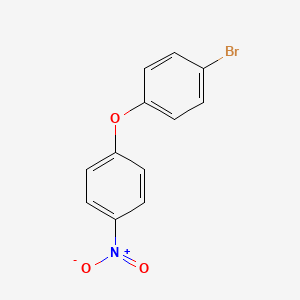
![2-{[(Propan-2-ylidene)amino]oxy}hexanoic acid](/img/structure/B1266812.png)
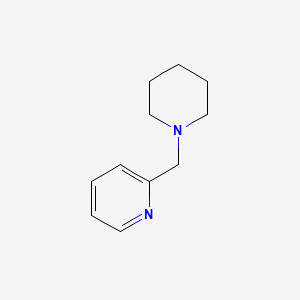
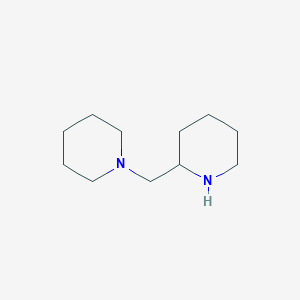

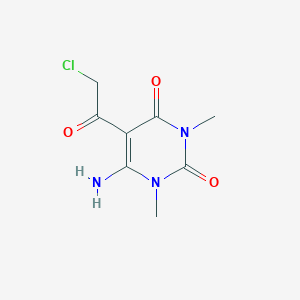
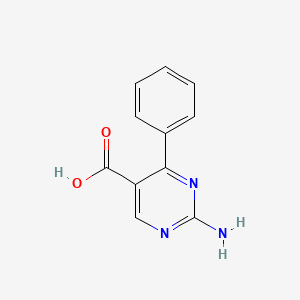
![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)
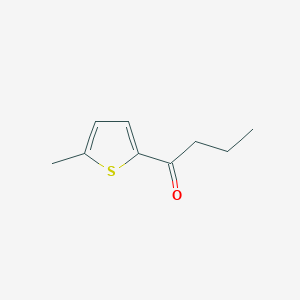
![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)